3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a trifluoromethyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various useful compounds .
Mode of Action
Similar compounds have been involved in chemo- and regioselective defluorinative annulation reactions . This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions .
Biochemical Pathways
Similar compounds have been used in the synthesis of various useful compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown insecticidal activity against plutella xylostella, a destructive pest worldwide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-chlorophenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. One common method involves the use of trifluoroacetic acid as a catalyst, which facilitates the formation of the pyrazole ring through cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1H-pyrazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(trifluoromethyl)-1H-pyrazole: Lacks the 4-chlorophenyl group, affecting its reactivity and applications.
3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness
The presence of both the 4-chlorophenyl and trifluoromethyl groups in 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWZHKXOYAEAAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352686 |
Source
|
Record name | 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142623-90-3 |
Source
|
Record name | 3-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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